N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine

Medicinal chemistry Structure-activity relationship Cholinesterase inhibition

N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine (CAS 1279217-13-8, MF C₁₆H₂₀N₄, MW 268.36 g/mol) is a heterocyclic small molecule containing a 2‑(pyrrolidin-1‑yl)pyrimidine core linked via a methylene bridge to an N‑benzylamine moiety. This compound is structurally positioned within the pyrrolidine‑substituted pyrimidine class, a scaffold widely investigated for acetyl‑CoA carboxylase (ACC) inhibition, central nervous system receptor modulation, and cholinesterase targeting.

Molecular Formula C16H20N4
Molecular Weight 268.36 g/mol
Cat. No. B11810592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine
Molecular FormulaC16H20N4
Molecular Weight268.36 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)CNCC3=CC=CC=C3
InChIInChI=1S/C16H20N4/c1-2-6-14(7-3-1)10-17-11-15-12-18-16(19-13-15)20-8-4-5-9-20/h1-3,6-7,12-13,17H,4-5,8-11H2
InChIKeyVYQIFCKVHHANMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine: Structural and Procurement-Relevant Identity


N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine (CAS 1279217-13-8, MF C₁₆H₂₀N₄, MW 268.36 g/mol) is a heterocyclic small molecule containing a 2‑(pyrrolidin-1‑yl)pyrimidine core linked via a methylene bridge to an N‑benzylamine moiety . This compound is structurally positioned within the pyrrolidine‑substituted pyrimidine class, a scaffold widely investigated for acetyl‑CoA carboxylase (ACC) inhibition, central nervous system receptor modulation, and cholinesterase targeting [1]. It is principally offered as a research‑grade building block or reference standard, with reported purity levels typically ≥97% .

Why N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine Cannot Be Replaced by Generic Analogs


Within the pyrrolidine‑pyrimidine chemical space, subtle differences in substitution pattern and linker composition profoundly alter molecular recognition and pharmacological profiles. For instance, the regioisomeric analog N‑benzyl‑2‑(pyrrolidin‑1‑yl)pyrimidin‑4‑amine (direct NH linkage at the 4‑position) displays measurable acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with reported IC₅₀ values of approximately 8.7–9.8 µM and 26.4 µM, respectively [1]. In contrast, the target compound introduces a flexible methylene spacer between the pyrimidine core and the benzylamine group, along with a 5‑position attachment geometry, which is predicted to alter hydrogen‑bonding distance, conformational entropy, and target selectivity compared to its 4‑amino counterparts. These structural modifications can lead to divergent potency, selectivity, and physicochemical properties, making simple interchange between ostensibly similar in‑class compounds scientifically unjustified without direct comparative data [2].

Quantitative Differentiation Evidence for N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine


Regioisomeric Differentiation: 5‑Methylene‑Linked vs. 4‑Amino‑Linked Pyrrolidine‑Pyrimidine Scaffolds

The target compound and the comparator N‑benzyl‑2‑(pyrrolidin‑1‑yl)pyrimidin‑4‑amine differ in the linkage of the benzylamine group: a 5‑methylene bridge versus a direct 4‑amino attachment, respectively. While direct head‑to‑head data are not yet available, published cross‑study data for the 4‑amino analog reveals AChE IC₅₀ values of 8.70×10³ nM and 9.80×10³ nM, and a BuChE IC₅₀ of 2.64×10⁴ nM [1]. The 5‑methylene linker in the target compound is anticipated to reduce steric constraint at the pyrimidine‑binding interface and modulate basicity, potentially leading to a distinct selectivity profile relative to the 4‑amino series. Users requiring a pyrimidine‑5‑ylmethylamine architecture rather than a 4‑aminopyrimidine will find the target compound irreplaceable by the 4‑amino analog for accurate SAR exploration [2].

Medicinal chemistry Structure-activity relationship Cholinesterase inhibition

Scaffold Differentiation in ACC Inhibition: Pyrrolidine‑Pyrimidine Core with 5‑Methylene Linker

The pyrimidine‑substituted pyrrolidine chemotype is a known pharmacophore for acetyl‑CoA carboxylase (ACC) inhibition. Patent literature describes a general Markush structure in which the target compound is encompassed; however, specific in‑vitro ACC IC₅₀ values for N‑benzyl‑1‑(2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl)methanamine have not been publicly disclosed [1]. In contrast, established ACC inhibitors such as firsocostat (ND‑630) achieve ACC1 and ACC2 IC₅₀ values of 2.1 nM and 6.1 nM, respectively [2]. The 5‑methylene‑benzylamine tail in the target compound may confer different binding kinetics or isoform selectivity compared to other pyrrolidine‑pyrimidine analogs, but this remains to be quantified experimentally.

Metabolic disease ACC inhibitor Pharmacology

Predicted Physicochemical Differentiation Relative to 4‑Aminopyrimidine Analog

Calculated physicochemical properties highlight key differences between the target compound and its 4‑amino regioisomer. N‑Benzyl‑1‑(2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl)methanamine has a molecular weight of 268.36 Da and one additional rotatable bond (methylene spacer) compared to N‑benzyl‑2‑(pyrrolidin‑1‑yl)pyrimidin‑4‑amine (MW 254.33 Da, 4 rotatable bonds) [1]. The increase in molecular weight and flexibility can influence membrane permeability, solubility, and metabolic stability in a manner that is not predictable from the 4‑amino analog, underscoring the need to procure the correct compound for pharmacokinetic profiling.

ADME Physicochemical properties Drug-likeness

Potential CNS Receptor Engagement: Class‑Level Evidence for Pyrrolidine‑Pyrimidine Scaffolds

Despite the absence of direct target compound data, structurally related pyrrolidine‑pyrimidines exhibit engagement with central nervous system targets. For example, certain pyrimidine‑substituted pyrrolidine derivatives have shown agonist activity at the 5‑HT₁A receptor [1]. The specific N‑benzyl‑1‑(2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl)methanamine architecture, with its 5‑methylene linker, may orient the benzyl group differently within monoaminergic binding pockets compared to 4‑substituted analogs, potentially yielding divergent affinity and efficacy at serotonin or dopamine receptors. No quantitative receptor panel data are publicly available for this compound.

Neuropharmacology GPCR Serotonin receptor

Optimal Application Scenarios for N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine


Structure‑Activity Relationship (SAR) Studies Requiring a 5‑Methylene‑N‑Benzyl Pyrimidine Scaffold

When exploring the impact of linker length and substitution position on pyrimidine‑based pharmacophores, N‑Benzyl‑1‑(2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl)methanamine provides an essential data point that regioisomeric 4‑amino analogs cannot substitute. Its flexible methylene spacer alters the distance between the pyrimidine core and the benzyl ring, enabling systematic investigation of spatial requirements for target engagement .

Probe Molecule for Acetyl‑CoA Carboxylase Isoform Selectivity Profiling

As a pyrrolidine‑pyrimidine derivative, this compound falls within the ACC inhibitor chemical space defined in patent literature [1]. Its distinct 5‑methylene‑benzylamine tail may confer unique isoform selectivity (ACC1 vs. ACC2) compared to other pyrrolidine‑pyrimidine series. It is suitable for use as a probe in in‑vitro ACC enzyme assays to map structure‑selectivity relationships, provided the user independently determines IC₅₀ values.

Cholinesterase Inhibitor Analogue Development

Given that the 4‑amino regioisomer exhibits measurable AChE (IC₅₀ ~9 µM) and BuChE (IC₅₀ ~26 µM) inhibition [2], the target compound can serve as a comparator to elucidate how a 5‑methylene linker influences cholinesterase binding kinetics and selectivity. This is particularly relevant for researchers designing next‑generation dual cholinesterase inhibitors or seeking to reduce peripheral cholinergic side effects.

Method Development and Analytical Reference Standard

With a specified purity of ≥97% , this compound can be employed as an analytical reference standard for HPLC, LC‑MS, or NMR method development. Its unique retention time and spectral signature differentiate it from close analogs, facilitating accurate quantification in complex biological matrices.

Quote Request

Request a Quote for N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.